Salicylic acid, bismuth(3+) salt
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Overview
Description
Salicylic acid, bismuth(3+) salt, also known as bismuth subsalicylate, is a compound formed by the combination of salicylic acid and bismuth. This compound is widely recognized for its medicinal properties, particularly in treating gastrointestinal disorders. It exhibits anti-inflammatory, antacid, and mild antibiotic properties, making it a common ingredient in over-the-counter medications like Pepto-Bismol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product. Mechanochemical synthesis methods have also been explored, which involve grinding the reactants together in the presence of a small amount of solvent .
Industrial Production Methods
Industrial production of bismuth subsalicylate generally follows similar principles but on a larger scale. The process involves dissolving bismuth nitrate in water, followed by the addition of salicylic acid. The mixture is then heated and stirred to promote the reaction. The resulting product is filtered, washed, and dried to obtain pure bismuth subsalicylate .
Chemical Reactions Analysis
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. It can hydrolyze in the presence of water to form bismuth oxychloride and salicylic acid .
Common Reagents and Conditions
Common reagents used in reactions involving bismuth subsalicylate include acids, bases, and oxidizing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from the hydrolysis of bismuth subsalicylate are bismuth oxychloride and salicylic acid. These products retain some of the medicinal properties of the parent compound .
Scientific Research Applications
Chemistry
In chemistry, bismuth subsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .
Biology
In biological research, bismuth subsalicylate is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is associated with peptic ulcers .
Medicine
Medically, bismuth subsalicylate is widely used to treat gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also a component of combination therapies for eradicating Helicobacter pylori infections .
Industry
In the industrial sector, bismuth subsalicylate is used in the production of pharmaceuticals and as an additive in certain cosmetic products due to its anti-inflammatory properties .
Mechanism of Action
The exact mechanism of action of bismuth subsalicylate is not fully understood. it is believed to work through several pathways:
Antimicrobial Action: Bismuth subsalicylate hydrolyzes in the gut to form bismuth oxychloride and salicylic acid, both of which have bactericidal properties.
Anti-inflammatory Action: The salicylic acid component inhibits the production of prostaglandins, reducing inflammation and irritation in the gastrointestinal tract.
Antacid Action: Bismuth subsalicylate acts as an antacid by neutralizing stomach acid and providing a protective coating on the stomach lining.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Used as a flavoring agent and in topical pain relief products.
Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Bismuth citrate: Used in similar gastrointestinal treatments but with different pharmacokinetic properties.
Uniqueness
Bismuth subsalicylate is unique due to its combination of bismuth and salicylic acid, providing a broad spectrum of therapeutic effects. Unlike other bismuth compounds, it offers both antimicrobial and anti-inflammatory benefits, making it particularly effective in treating gastrointestinal disorders .
Properties
IUPAC Name |
bismuth;2-carboxyphenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLKIGDUJYDNL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BiO3+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15414-77-4 |
Source
|
Record name | Salicylic acid, bismuth(3+) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, bismuth(3+) salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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